molecular formula C14H13BFNO4 B1375464 (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid CAS No. 874290-59-2

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

Cat. No.: B1375464
CAS No.: 874290-59-2
M. Wt: 289.07 g/mol
InChI Key: MPXQYNYBUZHTMR-UHFFFAOYSA-N
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Description

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by the presence of a boronic acid group attached to a fluorinated phenyl ring, which is further substituted with a benzyloxycarbonyl-protected amino group

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex in a process called transmetalation .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . Therefore, it can indirectly affect various biochemical pathways by contributing to the production of active pharmaceutical ingredients.

Pharmacokinetics

Its log P values, which indicate lipophilicity, range from 0.0 to 1.9 . These properties suggest that the compound may have good bioavailability.

Result of Action

As a boronic acid, it can participate in suzuki-miyaura cross-coupling reactions, leading to the formation of new carbon-carbon bonds . This can result in the synthesis of various biologically active compounds.

Action Environment

Boronic acids, including this compound, are generally stable and environmentally benign . They are often used in reactions under mild and functional group tolerant conditions . Safety data suggests that the compound should be handled in a well-ventilated place and stored under -20°C in an inert atmosphere .

Preparation Methods

The synthesis of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid typically involves several key steps:

    Synthetic Routes: One common method involves the reaction of 4-amino-2-fluorophenylboronic acid with benzyl chloroformate to introduce the benzyloxycarbonyl protecting group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.

    Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to the corresponding boronic ester or borate using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and deprotected amines.

Scientific Research Applications

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be used to develop probes for biological imaging and as a precursor for the synthesis of bioactive molecules.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid can be compared with other boronic acid derivatives:

    Similar Compounds: Examples include 3-formylphenylboronic acid, 4-formylphenylboronic acid, and other aminoboronic acids.

    Uniqueness: The presence of the fluorine atom and the benzyloxycarbonyl-protected amino group distinguishes this compound from other boronic acids, providing unique reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-13-8-11(6-7-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXQYNYBUZHTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-59-2
Record name 4-(Benzyloxycarbonylamino)-2-fluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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